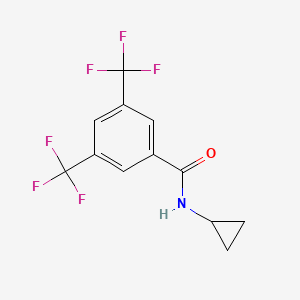
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol is a fluorinated piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents like cobalt trifluoride (CoF3) at elevated temperatures . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of fluorinated piperidines typically involves multi-step synthesis processes. These processes often start with the preparation of the piperidine ring, followed by selective fluorination at specific positions. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Aplicaciones Científicas De Investigación
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity towards enzymes and receptors . The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-fluoropiperidine: Similar in structure but lacks the hydroxyl group.
2-fluoropiperidine: Fluorine atom is positioned differently, affecting its reactivity and biological activity.
4-hydroxy-2-piperidine: Lacks the fluorine atom, resulting in different chemical properties.
Uniqueness
4-fluoro(2,3,3,4,5,5,6,6-(2)H)piperidin-2-ol is unique due to the presence of both a fluorine atom and a hydroxyl group. This combination enhances its chemical stability, biological activity, and potential for diverse applications .
Propiedades
Fórmula molecular |
C5H10FNO |
|---|---|
Peso molecular |
127.19 g/mol |
Nombre IUPAC |
2,3,3,4,5,5,6,6-octadeuterio-4-fluoropiperidin-2-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-2-7-5(8)3-4/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
Clave InChI |
TXYROQFECWPICH-JVKIUYSHSA-N |
SMILES isomérico |
[2H]C1(C(NC(C(C1([2H])F)([2H])[2H])([2H])O)([2H])[2H])[2H] |
SMILES canónico |
C1CNC(CC1F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14774609.png)


![4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774638.png)
![2-(1-(tert-Butoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropylpropanoic acid](/img/structure/B14774646.png)
![1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)


![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)
![tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14774667.png)
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14774669.png)



